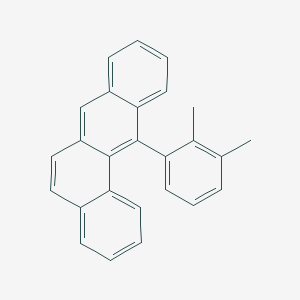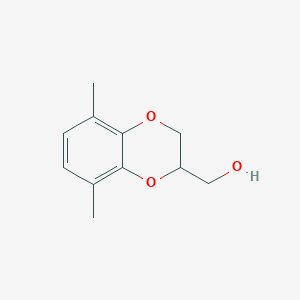
Peroxide, bis(chlorodifluoroacetyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(chlorodifluoroacetyl) is a chemical compound known for its reactivity and utility in various chemical reactions. It is particularly noted for its role in chlorodifluoromethylation reactions, where it serves as a source of the chlorodifluoromethyl group. This compound is generated in situ from chlorodifluoroacetic anhydride and has found applications in both academic research and industrial processes .
Vorbereitungsmethoden
The synthesis of peroxide, bis(chlorodifluoroacetyl) typically involves the reaction of chlorodifluoroacetic anhydride with hydrogen peroxide. The reaction is carried out in a solvent such as Freon 113, and the product is isolated after layer separation and concentration determination by iodometry . This method provides a practical and efficient route to the compound, which can be used directly in subsequent reactions.
Analyse Chemischer Reaktionen
Peroxide, bis(chlorodifluoroacetyl) is primarily used in chlorodifluoromethylation reactions. These reactions can be categorized into several types:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Substitution: It is commonly used in substitution reactions where the chlorodifluoromethyl group is introduced into various substrates.
Addition: The compound can also participate in addition reactions, particularly with alkenes and aromatic compounds.
Common reagents used in these reactions include copper(II) catalysts and pyridine additives. The major products formed from these reactions are chlorodifluoromethylated alkenes and aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Peroxide, bis(chlorodifluoroacetyl) has several applications in scientific research:
Chemistry: It is used in the synthesis of chlorodifluoromethylated compounds, which are valuable intermediates in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which peroxide, bis(chlorodifluoroacetyl) exerts its effects involves the generation of chlorodifluoromethyl radicals. These radicals are highly reactive and can readily participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Vergleich Mit ähnlichen Verbindungen
Peroxide, bis(chlorodifluoroacetyl) can be compared with other similar compounds such as:
Peroxide, bis(trifluoroacetyl): Another diacyl peroxide used in fluorination reactions.
Peroxide, bis(difluoroacetyl): Similar in structure but with different reactivity and applications.
Peroxide, bis(fluoroacetyl): Used in different types of fluorination reactions.
The uniqueness of peroxide, bis(chlorodifluoroacetyl) lies in its ability to efficiently introduce the chlorodifluoromethyl group into various substrates, making it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
360-42-9 |
|---|---|
Molekularformel |
C4Cl2F4O4 |
Molekulargewicht |
258.94 g/mol |
IUPAC-Name |
(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C4Cl2F4O4/c5-3(7,8)1(11)13-14-2(12)4(6,9)10 |
InChI-Schlüssel |
MYFJYYBCUDJENR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)Cl)OOC(=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


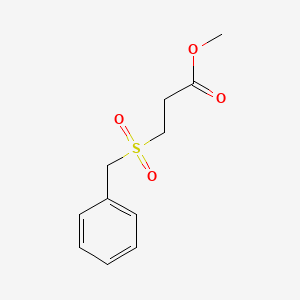


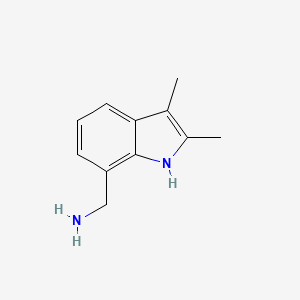

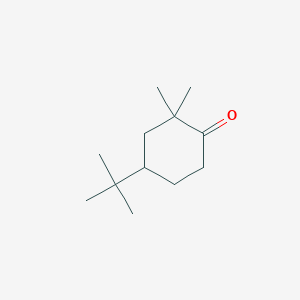
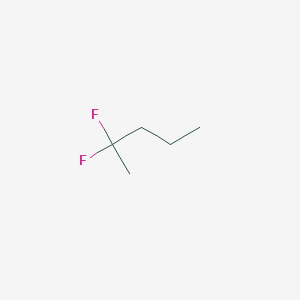
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)

